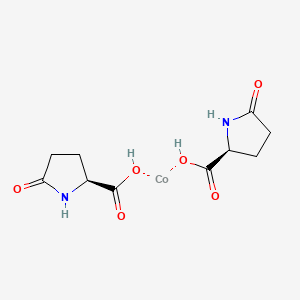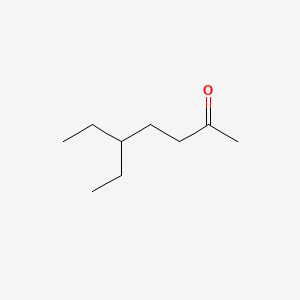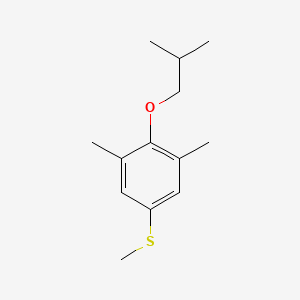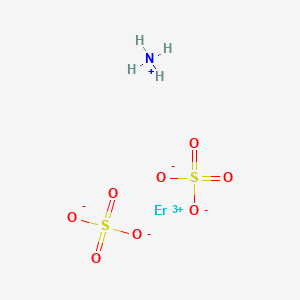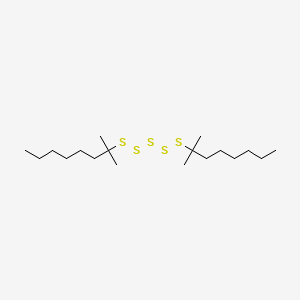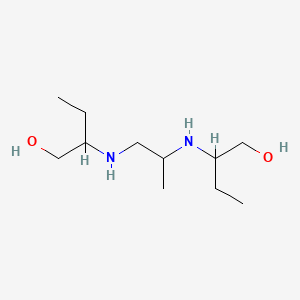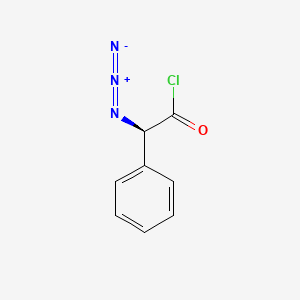
4-((4-Aminophenyl)methyl)-2,6-xylidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Aminophenyl)methyl)-2,6-xylidine is an organic compound with a complex structure that includes an aminophenyl group and a xylidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2,6-xylidine can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aminophenyl group is introduced to the xylidine structure using a catalyst such as aluminum chloride. Another method involves the reduction of Schiff bases, where the compound is synthesized via the reduction of an intermediate formed by the reaction of an aldehyde with an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Aminophenyl)methyl)-2,6-xylidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-((4-Aminophenyl)methyl)-2,6-xylidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-((4-Aminophenyl)methyl)-2,6-xylidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-((4-Aminophenyl)methyl)-2,6-xylidine include:
- 4-((4-Methoxyphenyl)methyl)-2,6-xylidine
- 4-((4-Chlorophenyl)methyl)-2,6-xylidine
- 4-((4-Hydroxyphenyl)methyl)-2,6-xylidine .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
68434-48-0 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C15H18N2/c1-10-7-13(8-11(2)15(10)17)9-12-3-5-14(16)6-4-12/h3-8H,9,16-17H2,1-2H3 |
InChI-Schlüssel |
PGODNRHDEZGYGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)C)CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


